N-Hydroxy-N~2~-[(pyridin-3-yl)methyl]glycinamide
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Overview
Description
N-Hydroxy-N~2~-[(pyridin-3-yl)methyl]glycinamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N~2~-[(pyridin-3-yl)methyl]glycinamide typically involves the reaction of pyridine derivatives with glycinamide precursors. One common method includes the use of ethyl chloroformate and carboxylic acid derivatives under controlled conditions . The reaction is often catalyzed by magnesium oxide nanoparticles, which enhance the yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalysts and optimized reaction conditions is crucial to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N~2~-[(pyridin-3-yl)methyl]glycinamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are possible, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-Hydroxy-N~2~-[(pyridin-3-yl)methyl]glycinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-Hydroxy-N~2~-[(pyridin-3-yl)methyl]glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt metabolic pathways and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine structure and exhibit comparable biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds are synthesized from similar precursors and have applications in medicinal chemistry.
Uniqueness
N-Hydroxy-N~2~-[(pyridin-3-yl)methyl]glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research.
Properties
CAS No. |
919996-25-1 |
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Molecular Formula |
C8H11N3O2 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
N-hydroxy-2-(pyridin-3-ylmethylamino)acetamide |
InChI |
InChI=1S/C8H11N3O2/c12-8(11-13)6-10-5-7-2-1-3-9-4-7/h1-4,10,13H,5-6H2,(H,11,12) |
InChI Key |
YCSBHRAWPIRNFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNCC(=O)NO |
Origin of Product |
United States |
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